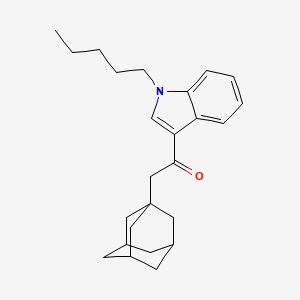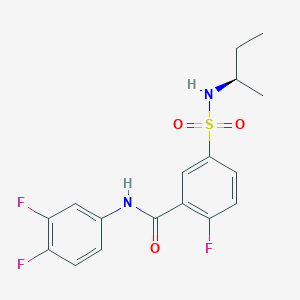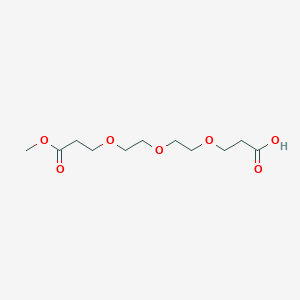
Acid-PEG3-mono-methyl ester
Overview
Description
Acid-PEG3-mono-methyl ester: is a polyethylene glycol (PEG) derivative with a terminal carboxylic acid and a mono-methyl ester moiety. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous environments. It is commonly used as a linker in bioconjugation and drug delivery systems due to its ability to form stable amide bonds with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N’-dicyclohexylcarbodiimide (DCC) .
Mechanism of Action
Target of Action
Acid-PEG3-mono-methyl ester, also known as Carboxy-peg3-mono-methyl ester, is primarily used in the synthesis of PROteolysis-TArgeting Chimeras (PROTACs) . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .
Mode of Action
The compound acts as a linker in PROTACs, connecting two different ligands . One ligand is for an E3 ubiquitin ligase and the other is for the target protein . The interaction between the compound and its targets leads to the selective degradation of target proteins .
Biochemical Pathways
The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This system is a crucial pathway for the regulation of protein levels in cells .
Pharmacokinetics
The compound’s hydrophilic peg linker can increase its solubility in aqueous environments , which may impact its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The result of the compound’s action is the selective degradation of target proteins . This can lead to a robust inhibition of downstream signals , potentially altering cellular functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature . Furthermore, the compound’s solubility and therefore its bioavailability and efficacy can be influenced by the pH and ionic strength of the environment .
Biochemical Analysis
Biochemical Properties
Acid-PEG3-mono-methyl ester plays a crucial role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This compound, as a linker, facilitates the formation of these PROTACs .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the formation of PROTACs . As part of a PROTAC molecule, this compound helps to bring the target protein and the E3 ubiquitin ligase into proximity, leading to the degradation of the target protein . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . By connecting the ligand for the E3 ubiquitin ligase and the ligand for the target protein, this compound enables the PROTAC to induce the degradation of the target protein . This can lead to changes in gene expression and alterations in cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG3-mono-methyl ester typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process can be summarized as follows:
Activation of Carboxylic Acid: The carboxylic acid group is activated using agents like EDC or DCC.
Esterification: The activated carboxylic acid reacts with methanol to form the mono-methyl ester.
Purification: The product is purified using techniques such as column chromatography to achieve high purity levels (≥95%)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of carboxylic acid are activated using EDC or DCC.
Continuous Esterification: The esterification reaction is carried out in continuous reactors to ensure consistent product quality.
Automated Purification: Advanced purification techniques, including automated column chromatography and crystallization, are employed to achieve the desired purity
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Acid-PEG3-mono-methyl ester can undergo hydrolysis in the presence of water and a strong acid or base, resulting in the formation of polyethylene glycol and methanol
Amide Bond Formation: The carboxylic acid group can react with primary amines to form stable amide bonds, especially in the presence of activators like EDC and DCC
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used as catalysts
Amide Bond Formation: EDC or DCC are commonly used as activators for the reaction with primary amines
Major Products:
Hydrolysis: Polyethylene glycol and methanol
Amide Bond Formation: Polyethylene glycol derivatives with amide linkages
Scientific Research Applications
Acid-PEG3-mono-methyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents
Industry: Applied in the production of polyethylene glycol-based materials and coatings
Comparison with Similar Compounds
Acid-PEG2-mono-methyl ester: Similar structure but with a shorter PEG chain.
Acid-PEG4-mono-methyl ester: Similar structure but with a longer PEG chain.
Acid-PEG3-di-methyl ester: Contains two methyl ester groups instead of one
Uniqueness: Acid-PEG3-mono-methyl ester is unique due to its specific PEG chain length and the presence of both a carboxylic acid and a mono-methyl ester moiety. This combination provides a balance between hydrophilicity and reactivity, making it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O7/c1-15-11(14)3-5-17-7-9-18-8-6-16-4-2-10(12)13/h2-9H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIORLLUIQECST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001254426 | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807505-26-5 | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807505-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,14-Tetraoxapentadecanoic acid, 13-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001254426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


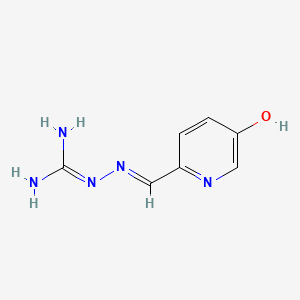



![6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine;dihydrochloride](/img/structure/B605063.png)
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)
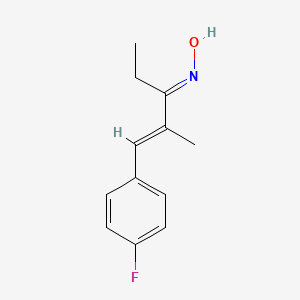
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

